2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide
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Overview
Description
2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C24H23N3O2 and a molecular weight of 385.46 g/mol . This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a cyanophenyl group and an isopropylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrrole derivatives and cyanophenyl-substituted molecules, but this compound’s specific substitutions confer unique properties that make it particularly useful in certain applications .
Properties
IUPAC Name |
2-[1-(2-cyanophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-15(2)18-9-11-20(12-10-18)26-24(29)23(28)21-13-16(3)27(17(21)4)22-8-6-5-7-19(22)14-25/h5-13,15H,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQBONWNDGBCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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